molecular formula C20H21N3O5S B2768422 N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide CAS No. 906160-03-0

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B2768422
CAS No.: 906160-03-0
M. Wt: 415.46
InChI Key: AJLRUQLGPCIDFE-UHFFFAOYSA-N
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Description

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This particular compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms, and a benzenesulfonamide moiety.

Preparation Methods

The synthesis of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 6-ethoxypyridazine with 4-aminobenzenesulfonamide under specific reaction conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydroxide (NaOH) to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the formation of the desired product .

In industrial production, the synthesis may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). The oxidation reaction typically targets the ethoxy group or the methoxy groups on the benzene ring, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions may reduce the sulfonamide group to a sulfonic acid or amine.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution (S_NAr). Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles such as amines or thiols.

Scientific Research Applications

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential antibacterial properties.

    Medicine: The compound’s sulfonamide moiety is of particular interest in medicinal chemistry. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria.

    Industry: In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide involves the inhibition of bacterial enzymes. Specifically, the compound targets dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts the production of folic acid, which is essential for bacterial growth and replication. This inhibition ultimately leads to the death of the bacterial cells .

Comparison with Similar Compounds

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide can be compared with other sulfonamide compounds, such as:

    Sulfaethoxypyridazine: Similar to the compound , sulfaethoxypyridazine is a sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another well-known sulfonamide, sulfamethoxazole, is commonly used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Sulfadiazine is another sulfonamide with a pyrimidine ring instead of a pyridazine ring.

The uniqueness of this compound lies in its specific structure, which combines the pyridazine ring with the benzenesulfonamide moiety, providing distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-4-28-20-12-10-17(21-22-20)14-5-7-15(8-6-14)23-29(24,25)16-9-11-18(26-2)19(13-16)27-3/h5-13,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLRUQLGPCIDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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